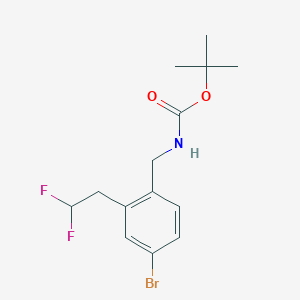
tert-Butyl 4-bromo-2-(2,2-difluoroethyl)benzylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-bromo-2-(2,2-difluoroethyl)benzyl)carbamate is an organic compound with the molecular formula C14H19BrF2NO2 It is a derivative of benzyl carbamate, featuring a tert-butyl group, a bromine atom, and a difluoroethyl group attached to the benzyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-bromo-2-(2,2-difluoroethyl)benzyl)carbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a benzyl carbamate derivative, followed by the introduction of the difluoroethyl group through a nucleophilic substitution reaction. The final step involves the protection of the amine group with a tert-butyl carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (4-bromo-2-(2,2-difluoroethyl)benzyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl carbamates, while coupling reactions can produce more complex aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (4-bromo-2-(2,2-difluoroethyl)benzyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine
In biological and medical research, this compound may be used as a building block for the synthesis of potential pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile starting material for drug discovery and development.
Industry
In the industrial sector, tert-Butyl (4-bromo-2-(2,2-difluoroethyl)benzyl)carbamate can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its unique properties make it suitable for the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-bromo-2-(2,2-difluoroethyl)benzyl)carbamate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine atom and difluoroethyl group can participate in hydrogen bonding, van der Waals interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (4-bromo-2-fluorophenyl)carbamate
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
- tert-Butyl (4-bromo-2-(difluoromethyl)benzylcarbamate
Uniqueness
tert-Butyl (4-bromo-2-(2,2-difluoroethyl)benzyl)carbamate is unique due to the presence of both a bromine atom and a difluoroethyl group on the benzyl ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. The difluoroethyl group, in particular, can enhance the compound’s stability and reactivity, making it a versatile building block for synthetic chemistry.
Propiedades
Fórmula molecular |
C14H18BrF2NO2 |
|---|---|
Peso molecular |
350.20 g/mol |
Nombre IUPAC |
tert-butyl N-[[4-bromo-2-(2,2-difluoroethyl)phenyl]methyl]carbamate |
InChI |
InChI=1S/C14H18BrF2NO2/c1-14(2,3)20-13(19)18-8-9-4-5-11(15)6-10(9)7-12(16)17/h4-6,12H,7-8H2,1-3H3,(H,18,19) |
Clave InChI |
QYUCKOHPKDSQOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)Br)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



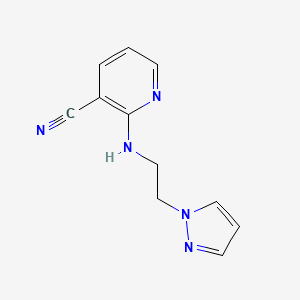
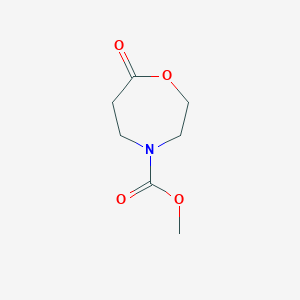
![Methyl 3-(2'-(diphenylphosphanyl)-6-methoxy-[1,1'-biphenyl]-2-yl)propanoate](/img/structure/B14906887.png)
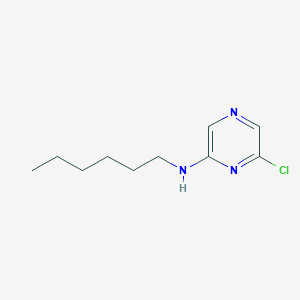
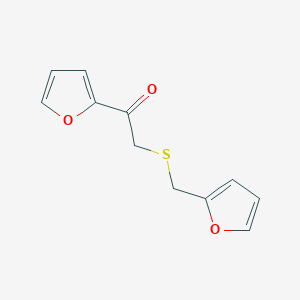
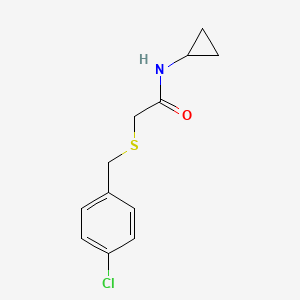
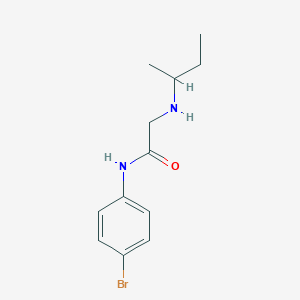
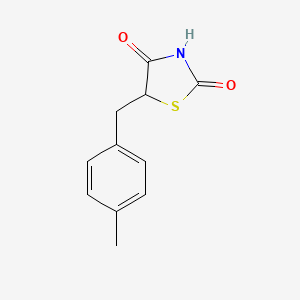
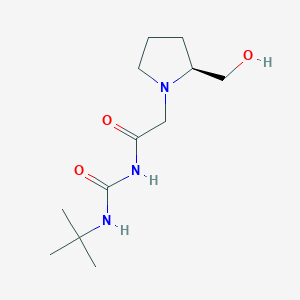
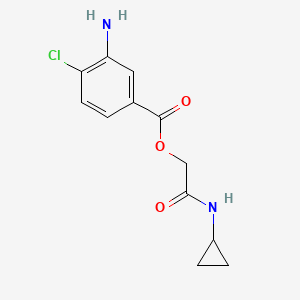
![1-(Benzo[d]oxazol-2-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14906946.png)
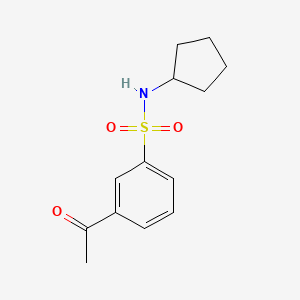
![N-(furan-2-ylmethyl)-2-[(7-propyl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B14906952.png)
